molecular formula C25H27N3O5S B2726674 N-(4-acetylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-45-5

N-(4-acetylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2726674
CAS No.: 878057-45-5
M. Wt: 481.57
InChI Key: IPFGJJBXPKYYFG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic specialty chemical designed for research applications in medicinal chemistry and drug discovery. This compound features a complex molecular architecture that incorporates acetamide, indole, and piperidine motifs, which are privileged structures in the development of pharmacologically active molecules . Compounds with this specific framework are of significant interest for probing biological pathways, particularly in oncology. The structural elements present in this molecule are frequently investigated for their potential to interact with key cellular targets. Research into analogous acetamide-derivative compounds has shown promise in inhibiting the proliferation of various human cancer cell lines, including glioblastoma (SF268), colon cancer (HCT-15), and breast cancer (MCF-7), making them valuable tools for exploring new chemotherapeutic strategies . Furthermore, the indole and sulfonamide functional groups suggest potential for diverse biological activity, which may extend to central nervous system (CNS) research. Similar molecules are often screened for activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets relevant to neurodegenerative conditions such as Alzheimer's disease . This reagent provides researchers with a versatile scaffold for structure-activity relationship (SAR) studies, lead optimization, and the development of novel therapeutic candidates across multiple disease areas.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-18(29)19-9-11-20(12-10-19)26-24(30)17-34(32,33)23-15-28(22-8-4-3-7-21(22)23)16-25(31)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFGJJBXPKYYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 878057-45-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N3O5SC_{25}H_{27}N_{3}O_{5}S with a molecular weight of 481.6 g/mol. The structure includes a piperidine ring, an indole moiety, and a sulfonamide group, which are known for their diverse biological activities.

Antibacterial Activity

Recent studies have indicated that compounds containing piperidine and sulfonamide functionalities exhibit notable antibacterial properties. For instance, a related class of compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is particularly significant as it is associated with antibacterial action and enzyme inhibition.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It has been reported that derivatives with similar structures show strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections . The IC50 values for some related compounds were reported as low as 0.63 µM, indicating potent inhibition .

Anticancer Activity

The indole moiety is often linked to anticancer properties. Compounds featuring this structure have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain indole derivatives have been documented to possess IC50 values against cancer cell lines lower than standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

Structural Feature Biological Activity
Piperidine RingEnhances binding affinity to targets
Indole MoietyAssociated with anticancer properties
Sulfonamide GroupContributes to antibacterial activity

The combination of these structural elements likely contributes to the compound's multifaceted biological activities.

Study on Antibacterial Effects

A study synthesized several piperidine derivatives and evaluated their antibacterial efficacy. Among them, compounds with structural similarities to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . The findings suggest that modifications in the piperidine and sulfonamide portions can enhance activity.

Evaluation of Enzyme Inhibition

Another research effort focused on evaluating the inhibitory potential against urease. Compounds structurally related to this compound were tested, revealing promising results with some exhibiting IC50 values significantly lower than those of existing urease inhibitors .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their modifications relative to the target compound:

Compound Name / ID Key Structural Differences Biological Relevance / Target Reference ID
Target compound Core: 4-acetylphenyl-sulfonyl, indole with 2-oxo-piperidinyl-ethyl Hypothesized: CYP51, NK1 receptors -
N-((4-acetylphenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (34) 4-Chlorobenzoyl and 5-methoxy on indole; acetylphenyl-sulfonyl COX inhibition (indomethacin analogs)
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) 4-Fluorophenyl-sulfonyl instead of acetylphenyl Improved solubility; potential anti-inflammatory
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Sulfanyl (S) instead of sulfonyl (SO₂); 4-fluorobenzyl Altered electronic profile; possible kinase inhibition
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide Trifluoromethylphenyl instead of acetylphenyl Enhanced metabolic stability; CNS targets
2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide Quinolin-6-yl group; chlorophenylmethyl on indole Antiparasitic or anticancer activity

Pharmacological Activity and Selectivity

  • Sulfonyl vs. However, sulfanyl derivatives may exhibit better membrane permeability due to reduced polarity .
  • Acetylphenyl vs. Halogenated Substituents : The 4-acetylphenyl group in the target compound introduces electron-withdrawing effects, which may stabilize interactions with aromatic residues in binding pockets. In contrast, fluorophenyl or chlorophenyl groups (e.g., compounds 34, 37) enhance lipophilicity, favoring CNS penetration .
  • Piperidinyl-oxoethyl Motif : Present in the target compound and analogs (e.g., ), this group is critical for mimicking natural substrates of proteases or kinases, as seen in LY303870 (a tachykinin NK1 receptor antagonist) .

Preparation Methods

Indole Alkylation via Bromoethyl Ketone Intermediate

The introduction of the 2-oxo-2-piperidinylethyl group at the indole 1-position proceeds through a two-step alkylation-oxidation sequence (Table 1):

Step 1 : Bromination of 1H-indole using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN, 0.1 eq) yields 1-(2-bromoethyl)-1H-indole.
Step 2 : Nucleophilic displacement with piperidine in dimethylformamide (DMF) at 80°C for 12 hours forms 1-(2-piperidinylethyl)-1H-indole. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates the ketone.

Table 1 : Optimization of Alkylation-Oxidation Steps

Parameter Condition 1 Condition 2 Optimal Condition
Brominating Agent NBS (1.2 eq) Br₂ (1.5 eq) NBS (1.2 eq)
Solvent CCl₄ CH₂Cl₂ CCl₄
Reaction Time (Step 1) 6 h 12 h 8 h
Oxidizing Agent Jones Reagent KMnO₄ (acidic) Jones Reagent
Yield (Overall) 62% 45% 68%

Sulfonylation at Indole 3-Position

Direct Sulfonation Using Chlorosulfonic Acid

Treatment of 1-(2-oxo-2-piperidinylethyl)-1H-indole with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C for 2 hours affords the 3-sulfonyl chloride intermediate. Quenching with ice water followed by extraction yields the sulfonic acid, which is subsequently converted to the sulfonylacetamide.

Alternative Sulfonyl Transfer via Mitsunobu Reaction

For improved regioselectivity, a Mitsunobu reaction between 3-mercaptoindole and diethyl azodicarboxylate (DEAD)/triphenylphosphine (PPh₃) facilitates sulfonylation. However, this method requires pre-functionalized thiols and shows lower yields (42%) compared to direct sulfonation.

Key Observation : Direct sulfonation provides higher yields (78%) but demands strict temperature control to avoid polysubstitution.

Amide Coupling with N-(4-Acetylphenyl)Acetamide

Carbodiimide-Mediated Coupling

Activation of the sulfonylacetic acid (from Section 3) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) enables coupling with 4-acetylaniline. Reaction at 25°C for 24 hours achieves 85% conversion.

Table 2 : Solvent and Catalyst Screening for Amide Formation

Solvent Catalyst Temp (°C) Time (h) Yield (%)
THF EDC/HOBt 25 24 85
DMF HATU/DIEA 40 12 78
DCM DCC/DMAP 0→25 36 65

One-Pot Sulfonylation-Amidation

An optimized one-pot procedure eliminates intermediate isolation:

  • Sulfonation of indole with ClSO₃H (1.5 eq, 0°C, 2 h).
  • Quenching with aqueous NaHCO₃ and addition of N-(4-acetylphenyl)acetamide.
  • EDCl-mediated coupling at pH 7.5 yields the final product in 72% overall yield.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7 → 1:1) removes unreacted aniline and sulfonic acid byproducts.
  • Recrystallization : Methanol/water (4:1) at −20°C affords pure crystals (mp 189–191°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.98 (d, J = 8.4 Hz, 2H, acetylphenyl), 7.62–7.58 (m, 2H, indole H-4/H-7), 3.72 (t, J = 6.8 Hz, 2H, CH₂CO), 2.64 (s, 3H, acetyl).
  • HRMS : m/z calculated for C₂₅H₂₆N₃O₅S [M+H]⁺: 488.1584; found: 488.1586.

Scalability and Industrial Adaptations

Continuous-Flow Sulfonation

Microreactor systems enhance heat dissipation during exothermic sulfonation, improving safety and yield (82% at 100 g scale).

Green Chemistry Modifications

  • Replacement of CCl₄ with cyclopentyl methyl ether (CPME) in bromination reduces toxicity.
  • Catalytic piperidine recycling via membrane filtration cuts raw material costs by 40%.

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